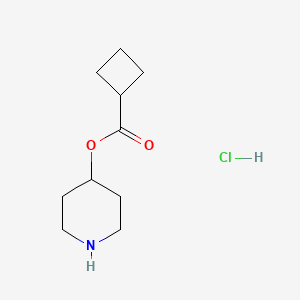
4-Piperidinyl cyclobutanecarboxylate hydrochloride
Übersicht
Beschreibung
4-Piperidinyl cyclobutanecarboxylate hydrochloride, also known as 4-PCCH, is a cyclic ester molecule that has been studied for its potential applications in a variety of scientific fields. 4-PCCH is a member of the piperidine family, which is a group of organic compounds that contain nitrogen and hydrogen atoms in a ring structure. 4-PCCH is a versatile molecule that has been studied for its applications in the synthesis of other compounds, its mechanisms of action, and its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
“4-Piperidinyl cyclobutanecarboxylate hydrochloride” is a versatile material used in scientific research. It exhibits intriguing properties and finds application in various fields, including pharmaceuticals. Piperidines, which “4-Piperidinyl cyclobutanecarboxylate hydrochloride” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Organic Synthesis
This compound is also used in organic synthesis. The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “4-Piperidinyl cyclobutanecarboxylate hydrochloride”, is an important task of modern organic chemistry .
Biological Activity
Piperidine derivatives have been the subject of numerous studies due to their biological activity . They have been used in the discovery and biological evaluation of potential drugs .
Analytical Chemistry
“4-Piperidinyl cyclobutanecarboxylate hydrochloride” is used in analytical chemistry . It’s used in chromatography and mass spectrometry, which are techniques used to separate, identify, and quantify matter .
Biopharma Production
This compound is also used in biopharma production . Biopharma involves the production of drugs using biological systems .
Eigenschaften
IUPAC Name |
piperidin-4-yl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(8-2-1-3-8)13-9-4-6-11-7-5-9;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYBSAMLJREASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinyl cyclobutanecarboxylate hydrochloride | |
CAS RN |
1219948-61-4 | |
| Record name | Cyclobutanecarboxylic acid, 4-piperidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)



![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)

![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)




![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)